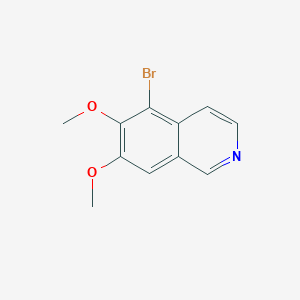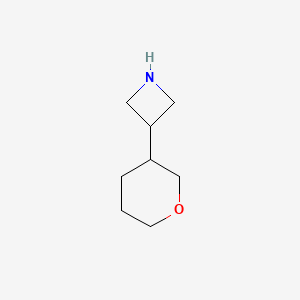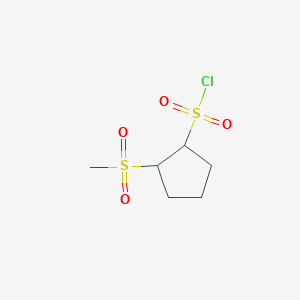![molecular formula C9H8BrN3O2 B13207477 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13207477.png)
6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically involve microwave irradiation at 140°C, resulting in high yields within a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry, such as the use of microwave irradiation and catalyst-free conditions, are likely to be employed to ensure sustainability and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or the carboxylic acid group.
Substitution: The bromine atom can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility for various applications.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in material sciences for the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2 . These interactions modulate various biological processes, making the compound a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid methyl ester
Uniqueness
Compared to similar compounds, 6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to the presence of the ethyl group at the 2-position and the carboxylic acid group at the 8-position. These structural features enhance its reactivity and potential for various applications in medicinal chemistry and material sciences .
Eigenschaften
Molekularformel |
C9H8BrN3O2 |
|---|---|
Molekulargewicht |
270.08 g/mol |
IUPAC-Name |
6-bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-7-11-8-6(9(14)15)3-5(10)4-13(8)12-7/h3-4H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
ABLDSBZANZMIOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN2C=C(C=C(C2=N1)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13207406.png)

![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)

![2-[(2-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13207420.png)



![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B13207436.png)
![3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13207449.png)
![[3,3'-Bithiophene]-4-carboxaldehyde](/img/structure/B13207457.png)
![4-Methyl-4-azaspiro[2.5]octan-7-one](/img/structure/B13207460.png)

